4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
77390-62-6 |
|---|---|
Molecular Formula |
C20H18ClN5O5 |
Molecular Weight |
443.8 g/mol |
IUPAC Name |
4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N-(3-methoxypropyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H18ClN5O5/c1-31-10-4-9-22-17-7-8-18(15-6-3-2-5-14(15)17)23-24-20-16(21)11-13(25(27)28)12-19(20)26(29)30/h2-3,5-8,11-12,22H,4,9-10H2,1H3 |
InChI Key |
IQKJPKBMASFCGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4,6-dinitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(3-methoxypropyl)naphthalen-1-amine in an alkaline medium to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that bind to proteins, altering their function. The compound’s chlorinated dinitrophenyl group also contributes to its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Halogen-Substituted Azo Compounds
A key structural analogue is 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine (), where chlorine is replaced with bromine. The substitution of halogens (Cl vs. Br) influences properties as follows:
- However, the C–Br bond is weaker than C–Cl, which may reduce chemical stability under harsh conditions.
- Solubility and Reactivity : Chloro derivatives generally exhibit lower solubility in polar solvents compared to bromo analogues due to reduced polarizability.
Functional Analogues: Azo Dyes and Naphthalene Derivatives
- Antimicrobial Naphthalene Derivatives: highlights (E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine, a naphthalene-based Schiff base with antimicrobial activity. However, the target’s nitro and chloro groups may confer different solubility and toxicity profiles.
- Thermally Stable Explosives : –9 discuss BTDAONAB and TATB, nitro-rich explosives with high thermal stability. Though the target compound contains nitro groups, its azo linkage and lack of extensive nitro substitution likely render it unsuitable as an explosive. Instead, its stability may be leveraged in high-temperature dye applications.
Industrial and Regulatory Comparisons
- Dyestuff Classification: The target compound is categorized under "Dyestuff & Pigments" alongside Disperse Blue 55 (CAS: 12217-78-6) . Disperse dyes typically exhibit moderate solubility in organic solvents, whereas the target’s methoxypropyl group may enhance solubility in non-polar matrices.
- Regulatory Standing : Unlike BTDAONAB, which is explicitly designed for explosive applications , the target compound’s regulatory focus is on commercial chemical compliance (EINECS/EC) .
Biological Activity
4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine, also known as C.I. Disperse Blue 321, is a synthetic azo dye characterized by its complex structure and notable biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential applications and effects on biological systems.
- Molecular Formula : CHClNO
- Molecular Weight : 443.84 g/mol
- CAS Number : 77390-62-6
- EINECS Number : 278-680-5
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on cellular systems, potential toxicity, and therapeutic applications.
1. Antimicrobial Activity
Research indicates that azo compounds can exhibit antimicrobial properties. A study conducted by Kawai et al. (2005) demonstrated that related azo dyes possess significant antibacterial activity against various strains of bacteria, suggesting a similar potential for this compound . The mechanism of action is believed to involve disruption of bacterial cell membranes.
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro using different cell lines. For example, tests on human liver cancer cells (HepG2) revealed that exposure to the dye resulted in dose-dependent cytotoxicity, with IC50 values indicating significant cell death at higher concentrations . This raises concerns regarding its safety in industrial applications.
Case Study 1: Environmental Impact
A study examined the degradation of azo dyes in wastewater treatment processes. It was found that this compound was resistant to microbial degradation under anaerobic conditions but could be partially decolorized under aerobic conditions . This highlights the environmental persistence of the compound and potential ecological risks.
Case Study 2: Therapeutic Applications
In exploring potential therapeutic uses, researchers investigated the ability of this compound to act as a photosensitizer in photodynamic therapy (PDT). Preliminary results indicated that when activated by light, the compound could induce apoptosis in cancer cells through reactive oxygen species generation . This suggests a dual role as both a dye and a therapeutic agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step azo coupling, starting with diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with N-(3-methoxypropyl)naphthalen-1-amine. Optimization involves using palladium catalysts (e.g., Pd(OAc)₂) to enhance reaction efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical, with monitoring by TLC. Yield improvement may require temperature control (0–5°C during diazotization) and stoichiometric adjustments to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this azo compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., nitro groups at ~1510 cm⁻¹, azo bonds at ~1424 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxypropyl signals at δ 3.3–3.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion) with accuracy <5 ppm .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 40°C/75% RH for 6 months to simulate long-term storage .
- Light : UV-Vis irradiation (300–800 nm) to detect photodegradation products via HPLC .
- pH : Test solubility and degradation in buffers (pH 3–10) to identify labile groups (e.g., azo bond cleavage in acidic conditions) .
Advanced Research Questions
Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer : Use a split-plot design combining laboratory and field studies:
- Lab : Simulate abiotic degradation (hydrolysis, photolysis) under controlled conditions (e.g., pH, UV light) .
- Field : Monitor degradation in soil/water systems using LC-MS/MS to quantify metabolites (e.g., chlorinated anilines) .
- Data Analysis : Apply kinetic models (pseudo-first-order) to compare lab vs. field half-lives and identify dominant degradation mechanisms .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use PubChem 3D conformers (CID: [retrieve from database]) to model binding affinity with enzymes (e.g., cytochrome P450) .
- DFT Calculations : Optimize molecular geometry at B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Simulate protein-ligand interactions over 100 ns to assess stability of binding poses .
Q. What strategies resolve contradictions between experimental data and theoretical predictions?
- Methodological Answer :
- Sensitivity Analysis : Vary parameters (e.g., solvent polarity in DFT models) to align computed vs. observed NMR shifts .
- Cross-Validation : Compare degradation half-lives from lab experiments with field data to adjust kinetic models .
- Error Propagation : Quantify uncertainties in HRMS and HPLC measurements using standard calibration curves .
Theoretical and Framework-Based Questions
Q. How can researchers link studies of this compound to broader theories in azo chemistry?
- Methodological Answer : Frame research within the electron-deficient azo compound theory, which predicts nitro/chloro substituents enhance electrophilicity. Test hypotheses via Hammett plots correlating substituent effects with reaction rates (e.g., coupling efficiency vs. σₚ values) .
Q. What conceptual frameworks guide the analysis of its ecological impact?
- Methodological Answer : Apply the source-to-outcome framework from environmental chemistry:
- Fate Analysis : Track distribution in water/soil using isotopic labeling (¹⁴C) .
- Toxicity Assays : Use Daphnia magna bioassays to quantify EC₅₀ values and model ecosystem risks .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
